molecular formula C11H11F3O B2938254 (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene CAS No. 900779-69-3

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No.: B2938254
CAS No.: 900779-69-3
M. Wt: 216.203
InChI Key: UTRMKLBOBJXYON-ZJUUUORDSA-N
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Description

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with a trans-2-(trifluoromethyl)cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction. This can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts in the presence of a base.

    Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction, where a methoxide ion (CH₃O⁻) reacts with a suitable leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and trifluoromethylation reactions, ensuring higher yields and purity. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the methoxy group to a hydroxyl group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzaldehyde or 1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzoic acid.

    Reduction: Formation of 1-methoxy-4-(trans-2-methylcyclopropyl)benzene or 1-hydroxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the cyclopropyl ring can confer rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene can be compared with other similar compounds, such as:

    1-Methoxy-4-(trifluoromethyl)benzene: Lacks the cyclopropyl ring, resulting in different chemical and biological properties.

    1-Methoxy-4-(trans-2-methyl)cyclopropyl)benzene: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and biological activity.

The uniqueness of this compound lies in its combination of a methoxy group, a trifluoromethyl group, and a cyclopropyl ring, which together confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methoxy-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRMKLBOBJXYON-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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